molecular formula C13H7FN2O3 B6382679 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol CAS No. 1261957-43-0

4-(3-Cyano-2-fluorophenyl)-2-nitrophenol

Cat. No.: B6382679
CAS No.: 1261957-43-0
M. Wt: 258.20 g/mol
InChI Key: XFRAFLWMYYDHKX-UHFFFAOYSA-N
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Description

4-(3-Cyano-2-fluorophenyl)-2-nitrophenol is a multifunctional aromatic compound of high interest in advanced chemical research and development. Its molecular structure integrates three distinct pharmacophores: a nitrophenol, a benzonitrile, and a fluorine atom on a biphenyl scaffold. This combination makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nitro group makes the compound, and especially its phenolic moiety, highly electron-deficient. This property is central to its potential application in the development of fluorescent chemosensors for the detection of nitroaromatic explosives or other electron-rich analytes, operating on a fluorescence quenching mechanism . In drug discovery, this compound serves as a versatile synthetic intermediate. The fluorine atom can influence a molecule's lipophilicity, metabolic stability, and membrane permeability, while the nitrile group is a key motif in many agrochemicals and pharmaceuticals and can act as a hydrogen bond acceptor . The nitro group can be readily reduced to an amine, providing a handle for further functionalization into amides, sulfonamides, or ureas, which is a common strategy in the synthesis of compound libraries for biological screening . Researchers can leverage this compound to develop potential enzyme inhibitors or novel ligands, building upon structure-activity relationship (SAR) studies that utilize similar fluorinated and nitro-aromatic cores . This compound is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-(4-hydroxy-3-nitrophenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FN2O3/c14-13-9(7-15)2-1-3-10(13)8-4-5-12(17)11(6-8)16(18)19/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRAFLWMYYDHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686260
Record name 2-Fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261957-43-0
Record name 2-Fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 3 Cyano 2 Fluorophenyl 2 Nitrophenol

Retrosynthetic Analysis of the Biphenyl (B1667301) Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. slideshare.net For 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol, the most logical retrosynthetic disconnection is at the carbon-carbon single bond that forms the biphenyl linkage. This approach simplifies the complex target into two more manageable aromatic precursors.

This central disconnection breaks the molecule into two synthons: a 4-hydroxy-3-nitrophenyl synthon and a 3-cyano-2-fluorophenyl synthon. These idealized fragments correspond to tangible synthetic equivalents, which are the actual chemical reagents used in the laboratory. For instance, the 4-hydroxy-3-nitrophenyl synthon could be represented by a 4-halo-2-nitrophenol, where the halogen serves as a leaving group in a cross-coupling reaction. Similarly, the 3-cyano-2-fluorophenyl synthon could be derived from a (3-cyano-2-fluorophenyl)boronic acid or a related organometallic reagent.

An alternative strategy involves forming the biphenyl core first, for example, by coupling a 2-fluoro-3-cyanophenyl derivative with a 4-methoxyphenyl (B3050149) derivative. The resulting methoxy-substituted biphenyl could then undergo demethylation to reveal the phenolic hydroxyl group, followed by regioselective nitration to install the nitro group at the desired position. This latter approach, where functional groups are introduced or modified late in the sequence (a concept known as late-stage functionalization), is often advantageous for complex molecules. acs.org

Construction of the Biphenyl Linkage

The formation of the aryl-aryl bond is the cornerstone of the synthesis of this compound. Several powerful catalytic and classical methods are available for this transformation.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for constructing C(sp²)–C(sp²) bonds, making it an ideal candidate for synthesizing the biphenyl core of the target molecule. rsc.orgtcichemicals.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. rsc.org

The catalytic cycle generally proceeds through three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination : The two aryl groups on the palladium complex couple, forming the desired biphenyl product and regenerating the Pd(0) catalyst. rsc.org

For the synthesis of this compound, a plausible Suzuki-Miyaura strategy would involve coupling (3-cyano-2-fluorophenyl)boronic acid with 4-bromo-2-nitrophenol . The reaction tolerates a wide variety of functional groups, including the nitro, cyano, and fluoro moieties present in the precursors. organic-chemistry.orguwindsor.ca Recent advancements have even demonstrated the use of nitroarenes themselves as electrophilic coupling partners, cleaving the Ar–NO₂ bond directly, which could open up alternative synthetic routes. organic-chemistry.orgresearchgate.net

Table 1: Typical Conditions for Suzuki-Miyaura Coupling
ComponentExamplesFunction
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Catalyzes the C-C bond formation.
LigandPPh₃, dppf, SPhos, BrettPhosStabilizes the palladium center and modulates its reactivity. organic-chemistry.orgnih.gov
BaseNa₂CO₃, K₃PO₄, Cs₂CO₃, K₂CO₃Activates the organoboron species for transmetalation.
SolventToluene (B28343), Dioxane, DMF, Ethanol/Water mixturesSolubilizes reactants and facilitates the reaction.

C-H Bond Activation Approaches for Aryl-Aryl Bond Formation

Direct C-H bond activation has emerged as a powerful and atom-economical strategy for forming aryl-aryl bonds, avoiding the need to pre-functionalize one of the coupling partners with an organometallic group. rsc.orgyoutube.com This approach often relies on a directing group on one of the aromatic rings to guide the metal catalyst to a specific C-H bond, ensuring regioselectivity. acs.org

In the context of synthesizing the target molecule, the cyano group is a known directing group for palladium-catalyzed C-H activation. nih.gov A potential strategy would involve the direct arylation of 2-fluorobenzonitrile with a suitable 4-halo-2-nitrophenol derivative. The palladium catalyst, under the guidance of the cyano group, would selectively activate the C-H bond at the ortho position (C3), leading to the desired biphenyl linkage. nih.gov This method offers a more streamlined synthesis by reducing the number of preparatory steps.

Table 2: Conditions for Palladium-Catalyzed C-H Arylation
ComponentExamplesFunction
Palladium CatalystPd(OAc)₂, PdCl₂Catalyzes the C-H activation and C-C coupling.
LigandPCy₃, P(o-tol)₃, various phosphinesModulates catalyst activity and stability.
Base/AdditiveK₂CO₃, Cs₂CO₃, PivOH (pivalic acid)Often acts as a proton shuttle or assists in catalyst turnover.
SolventToluene, DMA, NMPHigh-boiling polar aprotic solvents are common.

Exploration of Classical Coupling Reactions (e.g., Ullmann Condensation)

The Ullmann reaction, first reported in 1901, is a classical method for synthesizing biphenyl derivatives by coupling two molecules of an aryl halide in the presence of copper powder at high temperatures. rsc.orgorganic-chemistry.org While effective, the traditional Ullmann condensation often requires harsh conditions (temperatures >200 °C) and stoichiometric amounts of copper. rsc.orgwikipedia.org

Modern variations of the Ullmann reaction have been developed that employ soluble copper catalysts, ligands (such as diamines or acetylacetonates), and milder conditions, broadening its applicability. wikipedia.org For the synthesis of this compound, an Ullmann-type reaction could potentially couple an activated aryl halide like 1-bromo-3-cyano-2-fluorobenzene with 4-iodo-2-nitrophenol . The electron-withdrawing nature of the nitro and cyano groups can activate the aryl halides toward the coupling reaction. mdpi.com However, the high temperatures can sometimes be incompatible with sensitive functional groups, and achieving selective cross-coupling (between two different aryl halides) over self-coupling can be challenging.

Introduction and Functional Group Interconversions of Nitro, Cyano, and Fluoro Moieties

Regioselective Nitration of Phenolic Precursors

The final step in a likely synthetic route to this compound is the regioselective nitration of the biphenyl precursor, 4-(3-Cyano-2-fluorophenyl)phenol . The hydroxyl group of the phenol (B47542) is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution. libretexts.org Since the para position is blocked by the bulky 3-cyano-2-fluorophenyl substituent, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the ortho positions.

The challenge lies in achieving selective nitration at the C2 position adjacent to the hydroxyl group. The regioselectivity of nitration is influenced by several factors, including the choice of nitrating agent, solvent, and reaction temperature. dergipark.org.tr Steric hindrance from the large biphenyl substituent may play a role in directing the nitration. Traditional nitrating mixtures like nitric acid and sulfuric acid can be effective but sometimes lead to over-nitration or side reactions. nih.govulisboa.pt Milder, more selective nitrating systems have been developed to improve regioselectivity and yield. dergipark.org.trfrontiersin.org

Table 3: Selected Methods for Regioselective Nitration of Phenols
Nitrating AgentSolventKey Features
HNO₃ / H₂SO₄Acetic Acid or excess H₂SO₄Classic, powerful nitrating system; can lack selectivity. ulisboa.pt
Dilute HNO₃Water or Acetic AcidMilder conditions, can favor mono-nitration. frontiersin.org
NH₄NO₃ / KHSO₄AcetonitrileReported to be a green and efficient method for regioselective ortho-nitration of various phenols. dergipark.org.tr
Metal Nitrates (e.g., Cu(NO₃)₂)Acetic AnhydrideCan offer different selectivity profiles compared to acid-catalyzed methods.

Strategies for the Introduction of Cyano Functionality

The cyano group is a pivotal functional group in organic synthesis, serving as a precursor for various transformations into amines, carboxylic acids, and aldehydes. researchgate.net Its introduction into aromatic rings can be achieved through several methods, each with its own set of advantages and limitations.

Common strategies for introducing a cyano group include the Sandmeyer and Rosenmund-von Braun reactions. The Sandmeyer reaction involves the diazotization of anilines followed by treatment with copper(I) cyanide. acs.org While effective, this method often requires harsh acidic conditions and can be challenging for substrates with sensitive functional groups. acs.org The Rosenmund-von Braun reaction provides an alternative by reacting aryl halides with copper(I) cyanide at elevated temperatures. acs.org

More contemporary approaches focus on direct C-H cyanation, offering a more atom-economical route. researchgate.net Recent advancements have explored electrochemical methods for the direct cyanation of aromatic N-heterocycles, aiming for more sustainable and scalable procedures. researchgate.net Additionally, the hydrocyanation of alkynes represents a straightforward and atom-economical approach to nitrile synthesis. researchgate.net The versatility of the cyano group is further highlighted by its use in the synthesis of dicyanovinyl (DCV) moieties, which are significant electron acceptors in various organic materials. rsc.org This is typically achieved through a Knoevenagel condensation of an aldehyde with malononitrile. rsc.org

Cyanation Method Description Key Features Reference
Sandmeyer ReactionDiazotization of anilines followed by reaction with CuCN.Well-established, but can require harsh conditions. acs.org
Rosenmund-von Braun ReactionReaction of aryl halides with CuCN at high temperatures.Alternative to Sandmeyer, useful for specific substrates. acs.org
Direct C-H CyanationDirect introduction of a cyano group onto a C-H bond.More atom-economical, subject of ongoing research. researchgate.net
Hydrocyanation of AlkynesAddition of HCN across a triple bond.Atom-economical route to vinyl nitriles. researchgate.net

Nucleophilic and Electrophilic Fluorination Methodologies

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. numberanalytics.com Fluorination reactions are broadly categorized as either nucleophilic or electrophilic. alfa-chemistry.comnumberanalytics.com

Nucleophilic Fluorination involves the use of a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), to displace a leaving group. alfa-chemistry.comnumberanalytics.com This method is often cost-effective and suitable for large-scale production. alfa-chemistry.com Phase-transfer catalysts can be employed to enhance the reactivity of inorganic fluorides. alfa-chemistry.com

Electrophilic Fluorination , on the other hand, utilizes reagents that deliver an electrophilic fluorine atom to a nucleophilic site, such as an aromatic ring. alfa-chemistry.comwikipedia.org Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgsigmaaldrich.com These reagents are known for their high selectivity and stability, making them suitable for late-stage functionalization. alfa-chemistry.comwikipedia.org The choice between nucleophilic and electrophilic fluorination depends on the substrate and the desired product. numberanalytics.com For instance, the synthesis of 4-fluoro-3-nitrobenzonitrile (B23716) has been achieved by reacting the corresponding chloro compound with anhydrous potassium fluoride in dimethyl sulfoxide. researchgate.net

Fluorination Type Reagents Mechanism Advantages Reference
NucleophilicKF, CsF, DASTSN2 substitution or additionCost-effective, suitable for large-scale synthesis alfa-chemistry.com
ElectrophilicSelectfluor®, NFSITransfer of electrophilic fluorineHigh selectivity, good for late-stage functionalization alfa-chemistry.comwikipedia.org

Green Chemistry Principles and Sustainable Synthetic Routes for Related Nitrophenols and Biphenyls

The principles of green chemistry are increasingly being integrated into the synthesis of nitrophenols and biphenyls to minimize environmental impact and enhance sustainability.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique relies on the efficient heating of the reaction mixture through the interaction of microwaves with polar molecules. nih.gov

In the context of nitrophenol synthesis, microwave irradiation has been successfully employed for the nitration of phenol. orientjchem.orgresearchgate.net For example, the reaction of phenol with calcium nitrate (B79036) in acetic acid under microwave irradiation resulted in the formation of p-nitrophenol in just one minute with a high yield of 89%. orientjchem.orgresearchgate.net This method offers a rapid and environmentally safer alternative to traditional nitration methods that often use corrosive reagents like nitric and sulfuric acids. researchgate.net Microwave-assisted synthesis has also been utilized in the preparation of catalysts, such as Pt/SnO2, for the reduction of 4-nitrophenol (B140041). nih.gov

Solvent-Free and Aqueous Medium Reactions

Performing reactions in the absence of organic solvents or in aqueous media is a cornerstone of green chemistry. Solvent-free mechanochemical methods, such as ball milling, have been effectively used for the synthesis of biphenyl derivatives. mdpi.comrsc.org This approach allows for reactions to be conducted at high concentrations, leading to fast reaction times and excellent yields, often without the need for ligands. mdpi.comrsc.orgrsc.org For instance, the palladium-catalyzed oxidative homocoupling of aryl boronic acids has been achieved under solvent-free ball-milling conditions to produce biphenyl-derived fluorescent materials. rsc.orgrsc.org

Reactions in aqueous media are also highly desirable. The synthesis of gold nanostructures for the catalytic reduction of p-nitrophenol has been demonstrated in an aqueous solution using microwave assistance, presenting a greener approach. rsc.org

Catalytic Approaches (e.g., Metal Catalysts, Organocatalysis)

Catalysis plays a crucial role in developing sustainable synthetic routes. Metal catalysts, particularly palladium-based systems, are widely used in cross-coupling reactions for the synthesis of biphenyls, such as the Suzuki-Miyaura coupling. acs.orgnih.gov These reactions are often efficient and allow for the formation of a wide range of biphenyl derivatives. nih.gov To enhance sustainability, efforts are focused on developing reusable and durable heterogeneous catalysts, such as palladium nanoparticles supported on a polyimide sponge. acs.org Copper-catalyzed reactions also provide an alternative for the synthesis of fluorinated biphenyls. nih.gov

The synthesis of nitrophenols can also be influenced by catalysts. Studies have shown that catalysts like H-β and γ-alumina can direct the selectivity of nitration towards ortho-nitrophenol. researchgate.net However, economical and environmentally friendly methods that avoid costly catalysts are also being explored, where reaction parameters like temperature and nitric acid concentration are carefully controlled to achieve high yields and selectivity. paspk.org

Stereoselective Synthesis Considerations for Chiral Biphenyl Derivatives

Biphenyls can exhibit axial chirality, a type of stereoisomerism known as atropisomerism, which arises from restricted rotation around the single bond connecting the two aryl rings. carewellpharma.inrsc.org The synthesis of enantiomerically pure chiral biphenyls is of significant interest, particularly in the fields of catalysis and materials science.

Stereoselective synthesis aims to produce a single stereoisomer of a product. youtube.com This can be achieved through various strategies, including the use of chiral starting materials (chiral pool), resolution of racemic mixtures, employing chiral auxiliaries, or through enantioselective catalysis. ethz.ch

For chiral biphenyls, synthetic strategies often involve the stereoselective coupling of two aryl fragments. For instance, the O2-mediated oxidative homocoupling of a chiral pyridine (B92270) N-oxide has been demonstrated as a key step in the synthesis of a chiral 2,2'-bipyridinediol ligand with excellent stereoselectivity. rsc.org The steric hindrance provided by substituents at the ortho positions of the biphenyl core is crucial for preventing racemization and ensuring the optical stability of the atropisomers. acs.org The development of efficient methods for the stereoselective synthesis of chiral biphenyls remains an active area of research, with applications in asymmetric catalysis and the development of novel chiral materials.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be required for a complete assignment of all proton and carbon signals and to establish the connectivity between the two aromatic rings.

The ¹H NMR spectrum is anticipated to display a series of signals corresponding to the protons on the two aromatic rings. The chemical shifts are influenced by the electronic effects of the substituents: the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, the electronegative fluorine (-F) atom, and the electron-donating hydroxyl (-OH) group.

The protons on the 2-nitrophenol (B165410) ring are expected to appear at distinct chemical shifts. The proton ortho to the hydroxyl group and meta to the nitro group would likely resonate in the range of 7.0-7.2 ppm. The proton ortho to the nitro group and meta to the hydroxyl group would be shifted further downfield, likely in the 8.1-8.3 ppm region, due to the strong deshielding effect of the nitro group. The proton meta to both the hydroxyl and nitro groups would be expected around 7.5-7.7 ppm.

For the 3-cyano-2-fluorophenyl ring, the proton environments are also well-defined. The protons on this ring would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The presence of the electronegative fluorine atom generally causes a downfield shift for nearby protons.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H (on nitrophenol ring) 7.0 - 7.2 d ~8.0
H (on nitrophenol ring) 7.5 - 7.7 dd ~8.0, ~2.0
H (on nitrophenol ring) 8.1 - 8.3 d ~2.0
H (on fluorophenyl ring) 7.4 - 7.6 m -
H (on fluorophenyl ring) 7.6 - 7.8 m -
H (on fluorophenyl ring) 7.8 - 8.0 m -

Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

The ¹³C NMR spectrum would provide crucial information about the carbon skeleton of the molecule. The spectrum would show distinct signals for each of the 13 carbon atoms in the molecule, with their chemical shifts being highly dependent on their local electronic environment.

The carbon attached to the hydroxyl group (C-OH) is expected to resonate in the range of 150-160 ppm, while the carbon bearing the nitro group (C-NO₂) would be found around 140-150 ppm. The carbon atom bonded to the fluorine (C-F) will show a large one-bond C-F coupling constant and is predicted to appear significantly downfield, likely in the 155-165 ppm region. The carbon of the cyano group (-CN) typically appears in the 115-120 ppm range. The remaining aromatic carbons would resonate in the typical aromatic region of 110-140 ppm.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-OH 150 - 160
C-NO₂ 140 - 150
C-F 155 - 165 (d, ¹JCF ≈ 240-260 Hz)
C-CN (phenyl ring) 105 - 115
C≡N 115 - 120
Aromatic CH 110 - 140

Note: The chemical shifts are predictions and would require experimental verification.

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. nih.govwikipedia.org For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine signal would be influenced by the other substituents on the phenyl ring. The presence of the ortho-cyano group and the para-nitrophenyl (B135317) substituent would affect its electronic environment. The chemical shift for a fluorine atom on a benzene (B151609) ring typically falls within a range of -100 to -140 ppm relative to a standard like CFCl₃. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons. wikipedia.org

Predicted ¹⁹F NMR Data

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity

Note: The predicted chemical shift is an estimate and would depend on the solvent and experimental conditions.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within each aromatic ring. sdsu.edu Cross-peaks would be observed between adjacent protons, allowing for the tracing of the proton connectivity on both the nitrophenol and the fluorocyanophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon it is attached to, providing definitive assignments for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com This is particularly powerful for identifying the connectivity between the two aromatic rings by observing correlations between protons on one ring and carbons on the other. It would also be crucial for assigning the quaternary carbons, such as those bearing the nitro, hydroxyl, cyano, and fluorine substituents, by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOESY would be useful in determining the preferred conformation of the molecule by observing through-space interactions between protons on the two different aromatic rings.

Vibrational Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound would be expected to show distinct absorption bands corresponding to the O-H, N-O, C≡N, and C-F bonds, as well as the aromatic C-H and C=C stretching vibrations.

The broad absorption band for the O-H stretch of the phenolic hydroxyl group is expected in the region of 3200-3600 cm⁻¹. The presence of intramolecular hydrogen bonding with the adjacent nitro group would likely shift this band to the lower end of the range and cause it to be broader. The sharp and intense absorption characteristic of the C≡N stretch of the nitrile group would be observed around 2220-2240 cm⁻¹. spectroscopyonline.com The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) would appear as two strong bands, typically around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. The C-F stretching vibration is expected to produce a strong absorption in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

Predicted FT-IR Data

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H Stretch (phenolic) 3200 - 3600 Broad, Medium
Aromatic C-H Stretch 3000 - 3100 Medium
C≡N Stretch 2220 - 2240 Sharp, Strong
Aromatic C=C Stretch 1400 - 1600 Medium to Strong
N-O Asymmetric Stretch 1500 - 1550 Strong
N-O Symmetric Stretch 1330 - 1370 Strong

Note: These are predicted frequency ranges and the exact positions would be determined experimentally.

Advanced Spectroscopic and Structural Analysis of this compound

The meticulous characterization of novel chemical entities is foundational to advancing our understanding of structure-property relationships. This article provides a detailed examination of the chemical compound this compound, focusing on its advanced spectroscopic and structural elucidation through a multi-technique approach. The following sections will delve into the insights gained from Raman spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis, offering a comprehensive profile of this complex aromatic compound.

Computational Chemistry Investigations

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational chemistry has become an indispensable tool in modern drug discovery and development. By simulating molecular interactions and predicting compound properties, researchers can gain valuable insights into the structure-activity relationships (SAR) that govern a compound's biological effects. While specific, in-depth computational SAR studies exclusively targeting 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol are not extensively available in publicly accessible literature, we can infer potential research directions and methodologies based on computational studies of structurally related compounds.

The overarching goal of computational SAR studies is to identify the key molecular features responsible for a compound's activity and to use this knowledge to design new, more potent, and selective analogs. For a molecule like this compound, computational investigations would likely focus on understanding the influence of its distinct structural components: the nitrophenol ring, the cyano-fluorophenyl moiety, and the rotational freedom between these two aromatic systems.

Detailed Research Findings from Analogous Systems

To illustrate the types of insights that could be gained, we can look at computational studies on other nitrophenol and cyano-substituted aromatic compounds.

Quantitative Structure-Activity Relationship (QSAR) analysis is a common computational method used to correlate variations in the chemical structure of a series of compounds with their biological activity. For instance, QSAR studies on 2-phenylacrylonitriles have been conducted to develop predictive models for their cytotoxicity against cancer cell lines. These models can help identify which structural features enhance or diminish activity, guiding the synthesis of more effective compounds. nih.gov The physical interpretation of QSAR models provides a unique perspective on SAR, helping to pinpoint structural characteristics that confer activity, which can then be exploited in the design of new molecules. nih.gov

Molecular docking is another powerful technique that predicts the preferred orientation of a molecule when bound to a specific target protein. This method can elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, docking studies on various heterocyclic compounds have been used to understand their binding modes within the active sites of enzymes like DNA gyrase or protein kinases. jksus.org These studies can reveal the importance of specific substituents for achieving high binding affinity.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about a molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). These properties are crucial for understanding a compound's reactivity and its potential to interact with biological targets.

Hypothetical SAR Exploration for this compound

A hypothetical computational SAR study on this compound and its analogs would likely explore the following aspects:

Role of the Nitro and Cyano Groups: The electron-withdrawing nature of the nitro (NO2) and cyano (C≡N) groups significantly influences the electronic properties of the molecule. Computational analysis could quantify their impact on the electrostatic potential surface, which is crucial for molecular recognition.

Impact of the Fluorine Atom: The fluorine atom at the ortho position of the phenyl ring can affect both the electronic properties and the preferred conformation of the molecule through steric and electronic effects.

By systematically modifying these features in silico and calculating the corresponding changes in predicted activity, researchers could build a comprehensive SAR model.

Data Tables from Analogous Computational Studies

To provide a concrete example of the data generated in such studies, the following tables summarize findings from computational analyses of related compound series.

Table 1: Example of QSAR Data for a Series of Bioactive Compounds This table illustrates typical data from a QSAR study, where biological activity (pIC50) is correlated with various calculated molecular descriptors.

Compound IDpIC50 (Experimental)LogP (Calculated)Polar Surface Area (Ų)Dipole Moment (Debye)
Analog 16.53.285.44.1
Analog 27.13.582.14.5
Analog 35.92.890.73.8
Analog 47.83.979.54.9

Table 2: Example of Molecular Docking Results This table shows hypothetical docking scores and key interactions for a series of inhibitors against a target enzyme.

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesNumber of Hydrogen Bonds
Inhibitor A-8.5Tyr23, Ser45, Phe892
Inhibitor B-9.2Tyr23, Asp44, Phe893
Inhibitor C-7.8Ser45, Leu901
Inhibitor D-9.5Tyr23, Asp44, Val913

These tables represent the type of quantitative and qualitative data that would be generated in a computational SAR study of this compound and its derivatives, providing a foundation for rational drug design.

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Nitro Group

The nitro group (-NO₂) is a dominant feature in the molecule's reactivity profile, primarily due to its strong electron-withdrawing nature and its susceptibility to reduction. numberanalytics.comnumberanalytics.comfiveable.me

The reduction of the nitro group is a fundamental transformation for aromatic nitro compounds. numberanalytics.comnumberanalytics.com This process can yield a variety of products, primarily amino and hydroxylamine (B1172632) derivatives, depending on the reducing agents and reaction conditions employed.

The conversion of the nitro group to an amino group (-NH₂) is a key synthetic step, often achieved through catalytic hydrogenation using catalysts like palladium or platinum, or by chemical reduction with agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). numberanalytics.com Under milder conditions, the reduction can be controlled to stop at the hydroxylamine (-NHOH) stage. numberanalytics.com

Table 1: Potential Reductive Transformation Products of 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol

Starting CompoundProductTransformation
This compound2-Amino-4-(3-cyano-2-fluorophenyl)phenolComplete reduction of the nitro group
This compound4-(3-Cyano-2-fluorophenyl)-2-(hydroxyamino)phenolPartial reduction of the nitro group

This table is illustrative of potential products based on general reactions of aromatic nitro compounds.

Aromatic nitro compounds are known to undergo degradation upon exposure to light. The photolytic degradation of nitrophenols can proceed through several complex mechanisms. For instance, studies on 4-nitrophenol (B140041) have shown that photocatalytic degradation can be significantly enhanced using catalysts like titanium dioxide (TiO₂). nih.gov The process often follows pseudo-first-order kinetics. nih.gov

Key degradation pathways can include:

Biradical Formation: The absorption of UV light can excite the nitro compound to a triplet state, which may behave as a biradical, initiating subsequent reactions.

Singlet Oxygen Pathways: The excited nitro compound can transfer energy to molecular oxygen, generating highly reactive singlet oxygen which then attacks the aromatic ring.

HONO Generation: Photolysis can lead to the elimination of nitrous acid (HONO), a known atmospheric species.

While specific studies on the photolysis of this compound are not detailed in the provided results, the degradation pathways are expected to be analogous to those of other nitrophenol derivatives.

The nitro group is a powerful electron-withdrawing group that significantly deactivates the aromatic ring it is attached to (the phenol (B47542) ring) towards electrophilic aromatic substitution. numberanalytics.comnumberanalytics.comfiveable.me This deactivation occurs because the nitro group reduces the electron density of the ring, making it less attractive to electrophiles. fiveable.me However, this same electron-withdrawing effect makes the ring more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. numberanalytics.comnumberanalytics.comnih.gov In this specific molecule, the presence of the nitro group activates the positions ortho and para to it on the phenolic ring for potential nucleophilic attack. nih.gov

The electron-withdrawing nature of the nitro group is a result of both inductive effects and resonance stabilization. fiveable.me This can also increase the acidity of the phenolic hydroxyl group.

Reactions Involving the Cyano Group

The cyano group (-C≡N) is a versatile functional group that influences the molecule's reactivity through its electronic properties and its ability to undergo various transformations. researchgate.netnumberanalytics.com

The carbon-nitrogen triple bond of the cyano group is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. numberanalytics.comchemistrysteps.com

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to form either a carboxylic acid or an amide. numberanalytics.comlibretexts.orgopenstax.orglumenlearning.com

Acid-catalyzed hydrolysis involves protonation of the nitrogen, which increases the electrophilicity of the carbon, facilitating the attack of water. libretexts.orglumenlearning.com This initially forms an amide, which can be further hydrolyzed to a carboxylic acid. openstax.org

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the cyano carbon. openstax.org

Nucleophilic Additions: The cyano group can react with strong nucleophiles, such as Grignard reagents or hydride ions (from reagents like LiAlH₄), leading to the formation of ketones or amines, respectively, after workup. numberanalytics.comlibretexts.org

Table 2: Potential Reactions of the Cyano Group in this compound

Reaction TypeReagentsPotential Product Functional Group
Acid HydrolysisH₃O⁺Carboxylic Acid (-COOH)
Base HydrolysisNaOH, H₂OCarboxylate Salt (-COO⁻Na⁺)
Partial HydrolysisMild AcidAmide (-CONH₂)
ReductionLiAlH₄, then H₂OPrimary Amine (-CH₂NH₂)

This table illustrates potential transformations of the cyano group based on general nitrile chemistry.

The cyano group can serve as a directing group in various transition-metal-catalyzed reactions, including C-H arylation. researchgate.net While it is an electron-withdrawing group, its ability to coordinate with a metal catalyst can direct functionalization to a specific position, often the ortho C-H bond of the ring it is attached to. This directing effect is a powerful tool in organic synthesis for the construction of complex biaryl systems. researchgate.net Palladium-catalyzed cyanation of aryl halides is a common method for introducing the nitrile functionality. organic-chemistry.org In the context of this compound, the cyano group could potentially direct further arylation at the C-H bond adjacent to it on the fluorinated phenyl ring.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a pivotal functional group that significantly influences the molecule's reactivity, particularly through its involvement in hydrogen bonding and its powerful activating effect in electrophilic aromatic substitution reactions.

In this compound, the phenolic hydroxyl group is positioned ortho to a nitro group, creating a classic motif for the formation of a strong intramolecular hydrogen bond. This interaction occurs between the hydrogen atom of the hydroxyl group and one of the oxygen atoms of the nitro group, forming a stable six-membered ring structure. Such hydrogen bonding is a well-documented phenomenon in o-nitrophenols. acs.orgvedantu.com This internal hydrogen bond significantly impacts the molecule's physical and chemical properties. It tends to decrease the acidity of the phenolic proton compared to its para-isomer, as the proton is already engaged in a hydrogen bond.

Furthermore, the presence of a fluorine atom on the adjacent phenyl ring, ortho to the biphenyl (B1667301) linkage, introduces the possibility of a C-F···H-O hydrogen bond. However, studies on 2-fluorophenols suggest that the intramolecular hydrogen bond between an ortho-hydroxyl group and a fluorine atom is generally weak. rsc.org In the context of this compound, the hydrogen bond with the nitro group is expected to be substantially stronger and, therefore, the dominant intramolecular interaction influencing the conformation and reactivity of the phenolic hydroxyl group. Research on 2-fluoro-4-nitrophenol (B1220534) further supports the formation of a significant intramolecular hydrogen bond. researchgate.net This strong internal hydrogen bonding can reduce the availability of the hydroxyl group to participate in intermolecular interactions, affecting properties like solubility and boiling point.

The phenolic hydroxyl group is a potent activating group in electrophilic aromatic substitution (EAS) reactions. libretexts.org Its ability to donate electron density to the aromatic ring via a strong +R (resonance) effect far outweighs its -I (inductive) effect. This donation of electron density significantly stabilizes the arenium ion intermediate formed during electrophilic attack, thereby increasing the rate of reaction compared to unsubstituted benzene (B151609). libretexts.org

As an activating group, the hydroxyl group is a powerful ortho, para-director. libretexts.org This means it directs incoming electrophiles to the positions ortho and para to itself. In the case of the nitrophenol ring of this compound, the positions ortho and para to the hydroxyl group are C3, C5, and the carbon bearing the nitro group (C2). The C2 position is already substituted. The C5 position is para to the hydroxyl group and the C3 position is ortho. Therefore, the hydroxyl group strongly activates the C3 and C5 positions for electrophilic attack.

Overall Aromatic Substitution Patterns and Mechanisms

The nitrophenol ring contains the strongly activating hydroxyl group and the strongly deactivating nitro group. The fluorobenzonitrile ring contains a strongly deactivating cyano group and a deactivating but ortho, para-directing fluoro group.

RingSubstituentEffect on ReactivityDirecting Influence
Nitrophenol Ring -OHStrongly Activatingortho, para
-NO₂Strongly Deactivatingmeta
Fluorobenzonitrile Ring -CNStrongly Deactivatingmeta
-FDeactivatingortho, para

Given the presence of the powerful activating -OH group, the nitrophenol ring is anticipated to be significantly more susceptible to electrophilic attack than the fluorobenzonitrile ring, which bears two deactivating groups. Within the nitrophenol ring, the directing effects of the hydroxyl and nitro groups must be considered. The -OH group directs ortho and para (to C3 and C5), while the -NO₂ group at C2 directs meta (to C4 and C6). The position C4 is already part of the biphenyl linkage. The directing effects of the -OH group (a strong activator) will dominate over those of the -NO₂ group (a strong deactivator). Therefore, electrophilic substitution is most likely to occur at the C5 position, which is para to the activating hydroxyl group and meta to the deactivating nitro group.

Electrochemical Behavior and Redox Potentials of Nitrobiphenyl Analogues

The redox potential of this process is sensitive to the electronic nature of other substituents on the aromatic rings. Electron-withdrawing groups, such as the cyano (-CN) and fluoro (-F) groups present in this molecule, generally shift the reduction potential to more positive (less negative) values, making the compound easier to reduce. Conversely, electron-donating groups would make reduction more difficult.

The table below presents redox potential data for some related nitroaromatic compounds to illustrate these substituent effects. It is important to note that these are analogues and the exact redox potential of this compound would depend on the specific interplay of all its functional groups.

CompoundRedox ProcessPotential (V)Reference ElectrodeSolvent
Nitrobenzene (B124822)E₁/₂ (0/-1)-1.15SCEDMF
4-NitrotolueneE₁/₂ (0/-1)-1.21SCEDMF
4-NitroanisoleE₁/₂ (0/-1)-1.25SCEDMF
4-NitrobenzonitrileE₁/₂ (0/-1)-0.96SCEDMF
1-Fluoro-4-nitrobenzeneE₁/₂ (0/-1)-1.07SCEDMF
2,4-DinitrotolueneEpc-0.85Ag/AgClAcetonitrile

This table is illustrative and compiled from typical values found in electrochemistry literature. The exact values can vary with experimental conditions.

The data shows that electron-donating groups like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) make the reduction potential more negative compared to nitrobenzene, while a strong electron-withdrawing group like cyano (-CN) makes it significantly less negative. The fluoro substituent also makes the reduction potential less negative. Based on these trends, it can be predicted that the two strong electron-withdrawing groups (-CN and -F) on one ring and the nitro group on the other would make this compound a relatively easily reducible species compared to unsubstituted nitrobiphenyl. The electrochemical oxidation would primarily involve the phenolic hydroxyl group, which is expected to be oxidized at a potential influenced by the electron-withdrawing character of the other substituents.

Molecular Mechanisms of Biological Interaction in Vitro

In Vitro Enzyme Inhibition Studies

Fluorinated biphenyls and nitrophenyls have been investigated as inhibitors of several key enzymes involved in physiological and pathological processes. The unique properties of these chemical scaffolds allow for potent and sometimes selective inhibition.

The structural motifs present in 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol are found in inhibitors of enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and PqsD.

Cyclooxygenase (COX): COX enzymes are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The introduction of fluorine into inhibitor structures can significantly impact their potency and selectivity. mdpi.comnih.gov For instance, fluorine-containing diarylheterocycles have been developed as selective COX-2 inhibitors. mdpi.com A study on a fluorine-modified rutaecarpine (B1680285) derivative, F-RUT, demonstrated its function as a COX-2-selective inhibitor, showing better suppression of the enzyme compared to its non-fluorinated parent compound. nih.gov While many NSAIDs are competitive inhibitors, the precise mechanism can vary. researchgate.net

Lipoxygenase (LOX): LOX enzymes are crucial in the biosynthesis of pro-inflammatory leukotrienes. nih.govnih.gov Dual inhibitors of COX and LOX are of significant interest as they can simultaneously reduce the production of both prostaglandins (B1171923) and leukotrienes. nih.gov Compounds like linoleyl hydroxamic acid have shown effective, dose-dependent inhibition of various human and mammalian LOX enzymes, with particularly high activity against 15-LO and 12-LOs. nih.gov

PqsD: This enzyme is a key component of the Pseudomonas aeruginosa quorum sensing system, which regulates virulence factor production. beilstein-journals.orgrsc.org Nitrophenyl-based compounds have emerged as promising inhibitors of PqsD. researchgate.net Specifically, nitrophenylmethanol derivatives were designed as transition state analogues that mimic the tetrahedral intermediate formed during the enzymatic reaction. beilstein-journals.org Studies on these derivatives have demonstrated their ability to inhibit PqsD, reduce the production of signaling molecules, and suppress biofilm formation. beilstein-journals.orgresearchgate.net

Table 1: Examples of Enzyme Inhibition by Related Fluorinated and Nitrophenyl Compounds

Compound ClassTarget EnzymeObserved EffectReference
Fluorinated Rutaecarpine (F-RUT)Cyclooxygenase-2 (COX-2)Selective inhibition, with 20% reduction in activity at 20 μM. nih.gov
Fluorinated Biphenyl (B1667301) Derivative (m-[18F]FFBPin)Cyclooxygenase-2 (COX-2)Moderate inhibition with an IC50 value of 0.33 ± 0.24 μM. mdpi.com
Nitrophenylmethanol DerivativesPqsDIdentified as fragment-sized inhibitors, designed as transition state analogues. beilstein-journals.org
2-Benzamidobenzoic AcidsPqsDAmong the first reported inhibitors of this FabH-type enzyme. beilstein-journals.org

The mechanism by which an inhibitor binds to an enzyme determines its pharmacological profile.

Competitive Inhibition: This is a common mechanism for inhibitors of enzymes like COX. researchgate.net In this mode, the inhibitor molecule binds to the active site of the enzyme, preventing the natural substrate from binding. Arylcarboxylic acid inhibitors of COX, for example, can bind in different orientations within the active site, but their presence physically obstructs the substrate, arachidonic acid. nih.gov PqsD inhibitors based on a (2-nitrophenyl)methanol scaffold were designed as transition state analogues, suggesting a competitive binding mechanism where they mimic the structure of the reaction's intermediate state. beilstein-journals.org

Irreversible Inhibition: Some inhibitors form a stable, covalent bond with the enzyme. This is often achieved with "suicide substrates" that are processed by the enzyme into a reactive species, which then permanently inactivates the enzyme. nih.gov Fluorinated functionalities are particularly useful in designing such inhibitors because they can stabilize the adduct formed with the enzyme's active site residues. nih.gov

The incorporation of fluorine into a molecule can profoundly influence its biological activity by altering its physicochemical properties. nih.govnih.gov

Enhanced Binding Affinity: Fluorine's high electronegativity allows it to participate in unique non-covalent interactions. It can form favorable hydrogen bonds, as seen in a fluorinated inhibitor of PqsD where the fluorine atom interacts with a backbone amide hydrogen. beilstein-journals.org Furthermore, orthogonal multipolar interactions between the carbon-fluorine (C-F) bond and backbone carbonyl groups (C=O) have been shown to significantly enhance ligand binding affinity. nih.gov Systematic "fluorine scanning" has revealed that adding fluorine to specific positions on a ligand can increase binding affinity by several fold. nih.gov

Modulation of Activity: Fluorination can fine-tune the electronic properties of a molecule, which can lead to the formation of stabilized transition state analogue complexes with a target enzyme. nih.gov This stabilization enhances the inhibitory potency. The strength of the carbon-fluorine bond also contributes to increased metabolic stability, which can prolong the duration of the inhibitory effect by preventing the molecule's breakdown. nih.gov

Table 2: Influence of Fluorine on Molecular Interactions

EffectDescriptionExampleReference
Enhanced Binding AffinityThe fluorine atom can form hydrogen bonds and favorable multipolar interactions with protein residues.A fluorinated anthraniloyl-AMP analogue forms a hydrogen bond with the G279 backbone amide in PqsD. beilstein-journals.org
Metabolic StabilityThe high strength of the carbon-fluorine bond (98–115 kcal/mol) makes it resistant to metabolic cleavage.Fluorine substitution is a common strategy to block metabolic sites in drug discovery. nih.gov
Transition State Analogue StabilizationFluorine can stabilize the complex formed between an inhibitor and an enzyme's active site.2-fluoro-2-deoxysugars lead to covalent adduction of catalytic active site residues in glycosidase enzymes. nih.gov

Interactions with Biological Macromolecules (In Vitro)

Beyond enzyme inhibition, the constituent parts of this compound suggest potential interactions with other crucial biological macromolecules like proteins and nucleic acids.

The ability of a small molecule to bind to proteins is fundamental to its mechanism of action. The interactions described for enzyme inhibitors are a specific subset of protein binding. General protein-ligand binding is often characterized by high affinity and specificity, driven by a combination of forces. nih.gov

While direct studies on the binding of this compound to nucleic acids are not available, research on structurally related compounds provides insight. For example, cyanonaphthyridinomycin, an antibiotic containing a cyano group, has been shown to bind to DNA in vitro. nih.gov This binding is dependent on reductive activation and appears to target dG:dC base pairs in the minor groove of double-stranded DNA. nih.gov The study noted that the cyanide group is released from the drug molecule before it binds to the DNA, suggesting the cyano moiety plays a role in the activation mechanism rather than direct interaction. nih.gov

Hydrogen Bonding: This is a key directional interaction. The hydroxyl and nitro groups of the nitrophenol ring, as well as the nitrogen of the cyano group, are potential hydrogen bond donors and acceptors. The fluorine atom can also act as a weak hydrogen bond acceptor. nih.gov

Hydrophobic Interactions: The biphenyl core of the molecule is largely non-polar and is expected to engage in favorable hydrophobic interactions, burying itself in non-polar pockets of a protein's binding site. nih.gov Such interactions are a major driving force for protein-ligand complex formation and contribute significantly to binding affinity. nih.gov

π–π Stacking: The aromatic rings of the biphenyl system can participate in π–π stacking interactions with aromatic amino acid residues in a protein, such as phenylalanine, tyrosine, and tryptophan. This type of interaction was noted in the binding of a fluorinated biphenyl compound to HIV-1 reverse transcriptase. nih.gov

These interactions collectively create a specific binding profile that dictates which macromolecules the compound will interact with and the functional consequences of that binding.

In Vitro Cellular Effects

The cellular response to this compound in a laboratory setting can be inferred from the known biological activities of nitrophenol derivatives and compounds bearing fluoro and cyano groups. These effects are typically investigated using model cell lines to elucidate mechanisms such as apoptosis induction and cell membrane interactions.

While specific studies on this compound are not available, research on related nitrophenol compounds demonstrates a potential for cytotoxic and pro-apoptotic activities. For instance, various nitrostyrene (B7858105) derivatives have been identified as inducers of apoptosis. nih.gov The underlying mechanism often involves the activation of key apoptotic proteins like caspase-3 and subsequent DNA fragmentation. nih.gov The nitro group is frequently essential for this pro-apoptotic effect. nih.gov

Polyphenolic compounds, a broad category that includes nitrophenols, are widely studied for their ability to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. nih.gov It is plausible that this compound could exhibit similar properties. The presence of the nitro group, a strong electron-withdrawing feature, is a critical component of the pharmacophore in many pro-apoptotic agents. nih.gov Studies on iron-nickel alloy nanoparticles have also shown that induced apoptosis can be linked to cell cycle arrest, often at the G0/G1 phase, which is a common mechanism for antiproliferative agents. mdpi.com

Combinations of polyphenols with conventional anticancer drugs have been shown to enhance the reduction of cell proliferation and increase apoptosis in various cancer cell lines. mdpi.com This suggests that the nitrophenol scaffold of the target compound could be a basis for such synergistic effects. The induction of apoptosis by polyphenolic compounds can be mediated by the modulation of signaling pathways such as the MAPK pathway. mdpi.com

Table 1: Potential In Vitro Cellular Effects in Model Cell Lines

Cellular Process Potential Effect of this compound (Hypothesized) Supporting Evidence from Related Compounds
Apoptosis Induction Likely to induce programmed cell death. Nitrostyrene derivatives show pro-apoptotic effects. nih.gov Polyphenols are known to regulate cell apoptosis. nih.gov
Cell Cycle Perturbation Potential to cause cell cycle arrest, likely at the G0/G1 phase. Cell cycle arrest is a known mechanism for apoptosis induction by various chemical agents. mdpi.com

| Cytotoxicity | Expected to exhibit cytotoxic activity against various cell lines. | Nitrostyrene adducts display LC50 values in the micromolar range. nih.gov |

The interaction of this compound with cellular membranes and its ability to permeate them are critical for its biological activity. The physicochemical properties conferred by its functional groups play a significant role here. The introduction of fluorine into a molecule can enhance membrane permeation. mdpi.com This is a well-established strategy in drug design to improve the bioavailability of compounds.

Studies on the removal of 4-nitrophenol (B140041) from aqueous solutions using blend membranes have demonstrated the influence of molecular structure on membrane interaction and permeation. mdpi.comresearchgate.net While these studies are focused on filtration, they provide insights into the factors governing the passage of nitrophenol derivatives through a membrane, such as pH and the physicochemical properties of the membrane itself. mdpi.comresearchgate.net The presence of the lipophilic fluorine atom in this compound would likely influence its partitioning into and transport across lipid bilayers.

Impact of Nitro, Fluoro, and Cyano Functional Groups on Molecular Recognition and Mechanism of Action

The biological activity of this compound is intrinsically linked to the chemical properties of its nitro, fluoro, and cyano functional groups. These groups influence how the molecule interacts with biological targets such as proteins and nucleic acids.

The nitro group is a strong electron-withdrawing group that can significantly affect the electronic distribution within the molecule. This feature is crucial for the biological activity of many compounds, where the nitro group can be essential for DNA binding activity in some prodrugs. In other instances, the nitro group's activity is related to its bioreductive potential.

The fluoro substituent is known to productively influence a molecule's conformation, pKa, intrinsic potency, and membrane permeability. nih.gov In drug design, fluorine is often introduced to enhance metabolic stability and binding affinity to target proteins. The high electronegativity of fluorine can alter the electronic properties of the molecule, which can, in turn, affect interactions with biological receptors. While fluorine is comparable to the cyano group in terms of electron-withdrawing power, its replacement of a cyano group can sometimes weaken binding with certain targets. mdpi.comnih.gov

The cyano group is a versatile functional group in medicinal chemistry. It can participate in a variety of intermolecular interactions, including hydrogen bonding, hydrophobic interactions, and even covalent bond formation. mdpi.comnih.gov The linear geometry of the cyano group allows it to fit into narrow clefts of drug targets. The electron-withdrawing nature of the cyano group can also enhance π-π interactions, as seen in biphenyl-substituted diarylpyrimidines. nih.gov Furthermore, the introduction of a dicyano group has been shown to enhance intramolecular charge transfer effects, which can be a desirable property in materials for organic electronics. acs.orgacs.org

Table 2: Contribution of Functional Groups to Molecular Interactions

Functional Group Type of Interaction Potential Role in Mechanism of Action
Nitro Group Electron-withdrawing, Hydrogen bonding, Bioreduction Can be essential for DNA binding, may act as a pharmacophore for pro-apoptotic effects.
Fluoro Group Alters pKa, enhances lipophilicity, can form halogen bonds Improves membrane permeability, enhances metabolic stability, and modulates binding affinity. nih.gov

| Cyano Group | Hydrogen bonding, Dipole-dipole interactions, π-π stacking, potential for covalent interactions | Enhances binding to target proteins through various non-covalent interactions, can fit into narrow binding pockets. mdpi.comnih.gov |

Conclusion and Future Research Perspectives

Synthesis of Key Academic Findings and their Broader Implications

While specific research on 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol is not widely available in public literature, we can infer its key characteristics and potential implications based on studies of analogous compounds. The structure, featuring a nitro group, a cyano group, and a fluorine atom on a biphenyl (B1667301) scaffold, points towards several areas of scientific interest.

The synthesis of such a molecule would likely employ cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent method for forming the biphenyl core. acs.org The choice of starting materials, such as a boronic acid derivative of one phenyl ring and a halide of the other, would be crucial. For instance, the synthesis could potentially involve the coupling of a derivative of 2-fluoro-4-nitrophenol (B1220534) with a suitable cyanophenylboronic acid. The conditions for such reactions, including the choice of catalyst, base, and solvent, have been extensively studied and optimized for various substituted biphenyls. acs.org

The presence of nitro and cyano groups suggests potential applications in materials science and as a synthetic intermediate. Nitroaromatic compounds are known for their electron-accepting properties and are often used in the development of dyes, explosives, and nonlinear optical materials. Cyano-substituted compounds are also of significant interest, with applications ranging from pharmaceuticals to organic electronics. rsc.orgnih.gov The combination of these functionalities on a biphenyl structure could lead to materials with unique electronic and photophysical properties.

Furthermore, the fluorine substituent can significantly influence the molecule's conformational preferences and electronic properties due to its high electronegativity and ability to form hydrogen bonds. acs.org In the context of medicinal chemistry, fluorination is a common strategy to enhance metabolic stability and binding affinity of drug candidates. acs.org The nitrophenol moiety itself has been a subject of study, with some derivatives showing biological activity. nih.govnih.govca.govca.gov

The broader implications of studying compounds like this compound lie in understanding the interplay of multiple functional groups on a flexible biphenyl scaffold. The rotational barrier around the central carbon-carbon bond, a key feature of biphenyls, would be influenced by the substituents, potentially leading to atropisomerism. stackexchange.com The study of such molecules contributes to the fundamental understanding of structure-property relationships in organic chemistry.

Unexplored Research Avenues and Outstanding Scientific Questions

The limited specific data on this compound opens up numerous avenues for future research. A primary and fundamental step would be its synthesis and complete characterization.

Key Unexplored Research Avenues:

Synthesis and Optimization: Developing and optimizing a synthetic route to produce this compound in good yield and purity is the first critical step. A comparative study of different cross-coupling methods could be insightful.

Structural Elucidation: A detailed structural analysis using single-crystal X-ray diffraction would be invaluable to determine the precise dihedral angle between the phenyl rings and the intramolecular interactions. acs.org This would provide a solid foundation for understanding its properties.

Spectroscopic and Photophysical Properties: A thorough investigation of its UV-Vis, fluorescence, and NMR spectra would shed light on its electronic structure and behavior in different environments. acs.org

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to predict its geometry, rotational barriers, and electronic properties, providing a theoretical framework to complement experimental findings. rsc.orgresearchgate.net

Biological Activity Screening: Given the prevalence of substituted biphenyls in drug discovery, screening this compound for various biological activities, such as enzyme inhibition or antimicrobial effects, could reveal potential therapeutic applications. nih.govnih.gov

Materials Science Applications: Investigating its potential use in organic electronics, such as in organic light-emitting diodes (OLEDs) or as a component in charge-transfer complexes, is a promising direction.

Outstanding Scientific Questions:

What is the preferred conformation of this compound in the solid state and in solution?

What is the energy barrier to rotation around the biphenyl C-C bond, and does it exhibit atropisomerism at room temperature? researchgate.net

How do the electron-withdrawing nitro and cyano groups, in conjunction with the fluorine atom, influence the electronic and photophysical properties of the molecule?

Does the compound exhibit any significant biological activity, and what are the structure-activity relationships for this class of compounds?

Can this molecule serve as a versatile precursor for the synthesis of more complex, functionalized biphenyl derivatives? acs.org

Methodological Challenges and Opportunities for Advanced Characterization and Modeling

The study of this compound presents both challenges and opportunities for the application of advanced analytical and computational techniques.

Methodological Challenges:

Synthesis: The synthesis of polysubstituted biphenyls can sometimes be challenging due to steric hindrance and competing side reactions. Achieving regioselectivity during functionalization can also be a hurdle.

Purification and Characterization: The purification of the final compound and its intermediates may require advanced chromatographic techniques. Obtaining high-quality single crystals for X-ray diffraction can also be a challenge. nih.gov

Quantitation: Accurate quantification of such compounds, especially in biological or environmental samples, can be complex and may require the development and validation of specific analytical methods. revistabiomedica.orgnih.gov

Opportunities for Advanced Characterization and Modeling:

Advanced NMR Techniques: Two-dimensional NMR techniques, such as NOESY and ROESY, can provide valuable information about the through-space interactions and conformational preferences in solution. tandfonline.com

Computational Chemistry: High-level ab initio and DFT calculations can provide deep insights into the molecule's electronic structure, torsional energy profiles, and spectroscopic properties. researchgate.netnih.gov These models can guide experimental design and help in the interpretation of results.

Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy could be used to study the excited-state dynamics of the molecule, which is crucial for understanding its photophysical behavior and potential applications in optoelectronics.

Future Directions in the Design and Understanding of Substituted Biphenyls

The study of specific molecules like this compound contributes to the broader field of substituted biphenyl chemistry. Future research in this area is likely to focus on several key themes:

Rational Design of Functional Molecules: Moving beyond serendipitous discovery, the future lies in the rational design of substituted biphenyls with tailored properties for specific applications. nih.gov This will require a deeper understanding of structure-property relationships, aided by computational modeling.

Catalysis and Synthesis: The development of more efficient, selective, and sustainable catalytic methods for the synthesis of complex biphenyls will remain a major focus. acs.org This includes the use of earth-abundant metal catalysts and C-H activation strategies.

Atropisomeric Biphenyls: The controlled synthesis of stable atropisomers of biphenyls is a rapidly growing area, with applications in asymmetric catalysis and chiral materials. stackexchange.com Understanding the factors that govern rotational barriers is crucial for this endeavor.

Supramolecular Chemistry: The use of substituted biphenyls as building blocks for the construction of complex supramolecular architectures with novel functions is a promising frontier. acs.org

Interdisciplinary Applications: The collaboration between synthetic chemists, materials scientists, and biologists will be key to unlocking the full potential of substituted biphenyls in diverse fields, from advanced materials to therapeutics.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Route 1 : Suzuki-Miyaura cross-coupling using (3-cyano-2-fluorophenyl)boronic acid (CAS 957121-05-0) with a halogenated nitrobenzene precursor. Optimize catalyst (e.g., Pd(PPh₃)₄), base (K₂CO₃), and solvent (THF/H₂O) for coupling efficiency.
  • Route 2 : Direct nitration of a pre-coupled intermediate (e.g., 4-(3-cyano-2-fluorophenyl)phenol) using HNO₃/H₂SO₄. Control temperature (0–5°C) to minimize over-nitration .
  • Optimization : Monitor reaction progress via TLC or HPLC. Use protecting groups (e.g., acetyl) for the phenolic -OH during nitration to prevent oxidation .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structure using ORTEP-3 for Windows to confirm substituent positions and bond angles .
  • UV-Vis Spectroscopy : Detect nitro group transitions at ~415 nm (pH 7.5) .
  • NMR/MS : Use 1^1H/13^13C NMR to verify aromatic substitution patterns and LC-MS (ESI+) for molecular ion confirmation (expected m/z: 274.03) .

Table 1 : Key Spectroscopic Parameters

TechniqueParametersApplication
UV-Visλmax = 415 nm (pH 7.5)Quantify nitro group concentration
19^19F NMRδ ≈ -110 ppm (CF coupling)Confirm fluorine position
HRMSm/z 274.03 (M+H⁺)Verify molecular formula

Q. What safety precautions are critical when handling nitrophenol derivatives like this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of nitro compound vapors .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using activated carbon .
  • Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., recovery rates, purity assessments) when studying this compound?

  • Methodological Answer :

  • Low Recovery Rates : For SVOC analyses, use surrogate standards (e.g., 2-fluorophenol) to correct recovery inefficiencies (e.g., 48% recovery for 2-nitrophenol ).
  • Purity Discrepancies : Validate HPLC methods with orthogonal techniques (e.g., capillary electrophoresis) and confirm via 1^1H NMR integration .
  • Statistical Analysis : Apply Grubbs’ test to identify outliers in triplicate measurements .

Q. What computational or experimental approaches are recommended for elucidating the electronic effects of the cyano and fluoro substituents on reactivity?

  • Methodological Answer :

  • DFT Calculations : Model HOMO-LUMO gaps and electrostatic potential maps to predict sites for electrophilic/nucleophilic attack .
  • Resonance Raman Spectroscopy : Probe excited-state proton transfer dynamics (e.g., at 415 nm) to assess nitro group electronic interactions .

Q. What methodologies are employed to assess the adsorption behavior of nitrophenol derivatives on carbon-based materials?

  • Methodological Answer :

  • Adsorption Isotherms : Fit data to Langmuir/Freundlich models using carbon nanotubes (CNTs). For 2-nitrophenol, reported qmaxq_{max} = 18.2 mg/g at 25°C .
  • Thermodynamic Analysis : Calculate ΔG, ΔH, and ΔS via van’t Hoff plots to determine spontaneity (e.g., ΔG = -2.1 kJ/mol for 2-nitrophenol adsorption ).

Table 2 : Adsorption Parameters for Nitrophenol Derivatives

MaterialModelqmaxq_{max} (mg/g)ΔG (kJ/mol)
CNTsLangmuir18.2-2.1
Activated CarbonFreundlich22.5-1.8

Q. How does the presence of electron-withdrawing groups influence the acid dissociation constant (pKa) of this compound?

  • Methodological Answer :

  • UV-Vis Titration : Measure absorbance shifts at varying pH (4.0–9.0). Nitro and cyano groups lower pKa by stabilizing the deprotonated form. For 2-nitrophenol, pKa ≈ 7.2; expect lower values (~6.5–6.8) due to additional EWGs .

Q. What are the mechanistic implications of this compound's interactions with microbial enzymes?

  • Methodological Answer :

  • Enzyme Inhibition Studies : Conduct activity assays with nitric oxide oxidoreductase (NOR) to quantify IC₅₀ values. For 2-nitrophenol, IC₅₀ = 12.5 μM due to competitive binding at haem sites .
  • Molecular Docking : Simulate ligand-enzyme interactions (e.g., hydrogen bonding with His267 in NOR) to explain inhibition .

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